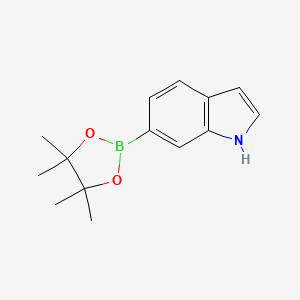
4-Methoxy-3-(pyridin-3-yl)benzoic acid
Overview
Description
4-Methoxy-3-(pyridin-3-yl)benzoic acid, also known as 4-MOPB, is an organic compound derived from benzoic acid and pyridine. It has a wide range of uses in organic synthesis and scientific research.
Scientific Research Applications
4-Methoxy-3-(pyridin-3-yl)benzoic acid has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, as a catalyst in the synthesis of polymers and as a ligand in coordination chemistry. It has also been used in the synthesis of peptides and proteins, as well as in the synthesis of pharmaceuticals and other bioactive compounds. Additionally, 4-Methoxy-3-(pyridin-3-yl)benzoic acid has been used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(pyridin-3-yl)benzoic acid is not fully understood. However, it is believed that 4-Methoxy-3-(pyridin-3-yl)benzoic acid acts as a chelating agent, binding to metal ions and forming complexes that can be used as catalysts in organic synthesis. Additionally, 4-Methoxy-3-(pyridin-3-yl)benzoic acid may interact with proteins and other biomolecules, modulating their activity and structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methoxy-3-(pyridin-3-yl)benzoic acid are not well understood. However, it is believed that 4-Methoxy-3-(pyridin-3-yl)benzoic acid may interact with proteins and other biomolecules, modulating their activity and structure. Additionally, it has been shown to have antimicrobial activity, as well as antioxidant activity.
Advantages and Limitations for Lab Experiments
4-Methoxy-3-(pyridin-3-yl)benzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be stored for long periods of time without significant degradation. Additionally, it is relatively inexpensive and readily available. However, 4-Methoxy-3-(pyridin-3-yl)benzoic acid can be toxic in high concentrations, and should be handled with caution in the laboratory.
Future Directions
There are a number of potential future directions for the use of 4-Methoxy-3-(pyridin-3-yl)benzoic acid. It could be used in the synthesis of new pharmaceuticals and other bioactive compounds, as well as in the study of enzyme kinetics and protein structure and function. Additionally, it could be used in the synthesis of polymers and other materials, as well as in the synthesis of peptides and proteins. Finally, it could be used in the development of new catalysts for organic synthesis.
properties
IUPAC Name |
4-methoxy-3-pyridin-3-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-5-4-9(13(15)16)7-11(12)10-3-2-6-14-8-10/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLSNPOXIXHHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1387926.png)




![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1387937.png)
![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1387938.png)



